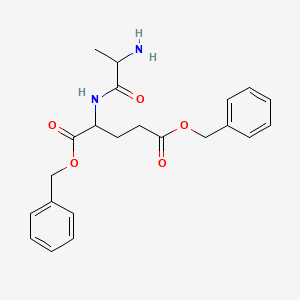![molecular formula C23H34N2O5S B12297232 (S)-1'-(tert-Butoxycarbonyl)-1-((R)-1,1-dimethylethylsulfinamido)-1,3-dihydrospiro[indene-2,4'-piperidine]-6-carboxylic acid](/img/structure/B12297232.png)
(S)-1'-(tert-Butoxycarbonyl)-1-((R)-1,1-dimethylethylsulfinamido)-1,3-dihydrospiro[indene-2,4'-piperidine]-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1’-(tert-Butoxycarbonyl)-1-(®-1,1-dimethylethylsulfinamido)-1,3-dihydrospiro[indene-2,4’-piperidine]-6-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a spiro[indene-piperidine] core, a tert-butoxycarbonyl (Boc) protecting group, and a dimethylethylsulfinamido moiety. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1’-(tert-Butoxycarbonyl)-1-(®-1,1-dimethylethylsulfinamido)-1,3-dihydrospiro[indene-2,4’-piperidine]-6-carboxylic acid typically involves multiple steps, including the formation of the spiro[indene-piperidine] core, the introduction of the Boc protecting group, and the attachment of the dimethylethylsulfinamido moiety. One common approach is to start with the synthesis of the spiro[indene-piperidine] core through a cyclization reaction, followed by the protection of the amine group with the Boc group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify the most efficient reaction conditions. The use of green chemistry principles, such as solvent recycling and catalyst reuse, is also common in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(S)-1’-(tert-Butoxycarbonyl)-1-(®-1,1-dimethylethylsulfinamido)-1,3-dihydrospiro[indene-2,4’-piperidine]-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying the dimethylethylsulfinamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
(S)-1’-(tert-Butoxycarbonyl)-1-(®-1,1-dimethylethylsulfinamido)-1,3-dihydrospiro[indene-2,4’-piperidine]-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of (S)-1’-(tert-Butoxycarbonyl)-1-(®-1,1-dimethylethylsulfinamido)-1,3-dihydrospiro[indene-2,4’-piperidine]-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group, which can then participate in various biochemical reactions. The dimethylethylsulfinamido moiety may also play a role in stabilizing the compound’s interaction with its targets through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl-thiazolidine carboxylic acid: Another compound with a Boc protecting group, used in similar synthetic applications.
tert-butoxycarbonyl amino acids: Commonly used in peptide synthesis for protecting amine groups.
Uniqueness
(S)-1’-(tert-Butoxycarbonyl)-1-(®-1,1-dimethylethylsulfinamido)-1,3-dihydrospiro[indene-2,4’-piperidine]-6-carboxylic acid is unique due to its spiro[indene-piperidine] core, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it a valuable tool in the design of novel compounds with tailored properties .
Properties
Molecular Formula |
C23H34N2O5S |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
(3S)-3-(tert-butylsulfinylamino)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,3-dihydroindene-2,4'-piperidine]-5-carboxylic acid |
InChI |
InChI=1S/C23H34N2O5S/c1-21(2,3)30-20(28)25-11-9-23(10-12-25)14-16-8-7-15(19(26)27)13-17(16)18(23)24-31(29)22(4,5)6/h7-8,13,18,24H,9-12,14H2,1-6H3,(H,26,27)/t18-,31?/m1/s1 |
InChI Key |
QYMGILRZBZJIHU-BPNQMYTISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C([C@H]2NS(=O)C(C)(C)C)C=C(C=C3)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2NS(=O)C(C)(C)C)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


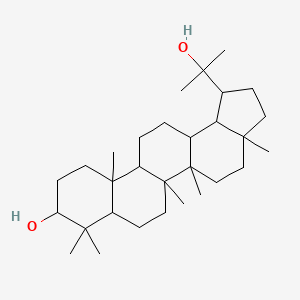
![2-Amino-3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid;hydrochloride](/img/structure/B12297154.png)
![Tert-butyl rel-(1R,5S,6S)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12297159.png)
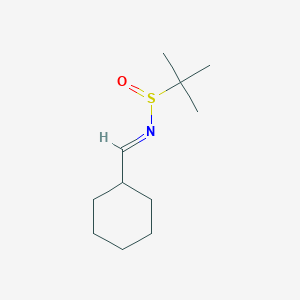
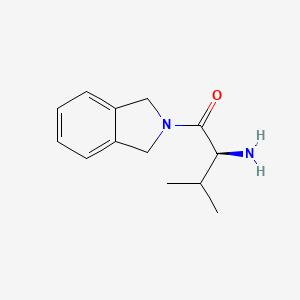
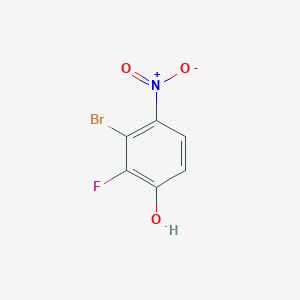
![5-[[4-(5-Bromopyridin-2-yl)oxypiperidin-1-yl]sulfonylmethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B12297198.png)
![2-[[1-Carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12297210.png)
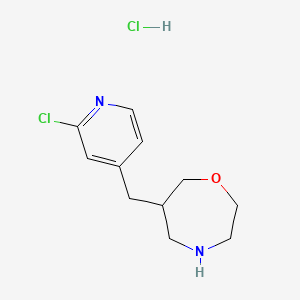
![2-[[2-(3,5-Dihydroxy-4-isopropyl-phenyl)-2-guanidino-acetyl]amino]acetic acid](/img/structure/B12297241.png)
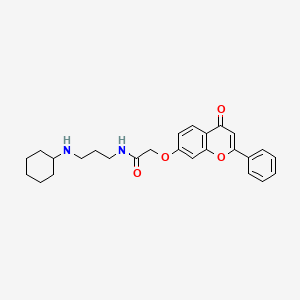
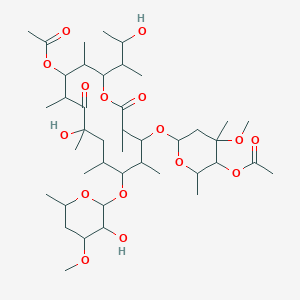
![[1-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] sulfate](/img/structure/B12297256.png)
